molecular formula C11H13N3OS B2659188 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 890647-60-6

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2659188
CAS No.: 890647-60-6
M. Wt: 235.31
InChI Key: NZMUOUFRBXYECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic quinazolinone derivative intended for research use in chemical biology and anticancer drug discovery. Quinazolinones are a privileged scaffold in medicinal chemistry, recognized for their wide spectrum of pharmacological activities . This compound features a 3,4-dihydroquinazolin-4-one core, a structure present in various biologically active molecules and known to interact with critical biological targets . The molecule is further functionalized with a 2-aminoethylsulfanyl methyl side chain, which may enhance its solubility and provide a handle for further chemical modification or conjugation. Researchers are particularly interested in quinazolinone derivatives for their potential as anticancer agents. Compounds based on the dihydroquinazolinone structure have demonstrated potent anti-proliferative activity against various human cancer cell lines, including HepG-2, A2780, and MDA-MB-231 cells . Some derivatives have been identified as potent, broad-spectrum cytotoxic agents that inhibit tubulin polymerization, a key mechanism for antimitotic cancer therapy, leading to G2/M cell cycle arrest . The structural similarity of this compound to known active molecules suggests potential for use in biochemical screening and as a lead compound for the development of novel small-molecule inhibitors. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMUOUFRBXYECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable thiol compound, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the quinazolinone family, including 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one, exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Quinazolinone derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have shown that certain derivatives can act as potent inhibitors of tubulin, leading to antiproliferative effects against human cancer cells .
    • A specific case study demonstrated the synthesis of chiral fluorescent tubulin binding agents derived from dihydroquinazolinones, which showed significant antiproliferative properties .
  • B-Raf Inhibition :
    • The compound has been explored for its potential as a B-Raf inhibitor, which is crucial in treating cancers associated with mutations in the B-Raf gene. This pathway is pivotal in cell proliferation and survival .
  • Other Therapeutic Applications :
    • Beyond oncology, quinazolinones have exhibited antibacterial and anti-inflammatory properties. Their ability to modulate various biological pathways makes them candidates for treating conditions like inflammation and infections .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antiproliferative Effects :
    A recent investigation into the structure-activity relationship (SAR) of quinazolinone derivatives highlighted that modifications at specific positions significantly enhance their anticancer activity. The study synthesized various analogs and tested their efficacy against different cancer cell lines .
  • Inhibition of Carbonic Anhydrase :
    Another research effort focused on the inhibition of human carbonic anhydrase isoforms using quinazolinone derivatives, revealing that specific structural features contribute to their inhibitory potency .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AnticancerInhibition of tubulin
B-Raf InhibitionTargeting B-Raf signaling pathway
AntibacterialModulation of bacterial growth
Anti-inflammatoryReduction of inflammatory markers

Mechanism of Action

The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways. These interactions result in various biological effects, such as cell growth inhibition, anti-inflammatory responses, and antimicrobial activity .

Comparison with Similar Compounds

Substituent-Driven Activity

  • Sulfanyl Linkages : The sulfanyl group in the target compound and its analogues (e.g., ) enhances solubility and enables disulfide bond formation, critical for redox-mediated interactions. In contrast, famotidine uses a sulfamoyl group (-SO2NH2) for direct hydrogen bonding to histamine receptors .
  • Aminoethyl vs. Aromatic Substituents: The aminoethyl side chain in the target compound may facilitate cellular uptake or binding to amine-sensitive targets (e.g., kinases), whereas bulkier substituents in analogues (e.g., 3-chloro-4-methylphenyl in ) likely improve target specificity or metabolic stability.

Pharmacological Potential

  • Quinazolinone Core: All quinazolinone derivatives (target compound, ) share a planar aromatic core conducive to intercalation or π-π stacking with biomolecular targets. This feature is absent in famotidine’s thiazole core, which instead relies on conformational flexibility for receptor binding .
  • Antimicrobial vs. Anticancer Activity: Compounds like with acetamide substituents exhibit structural parallels to known ureido-based antimicrobial agents, while chloroaryl groups in align with kinase inhibitors (e.g., EGFR inhibitors).

Biological Activity

The compound 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N2_{2}S
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 890647-60-6

The structure of this compound features a quinazolinone core with an aminoethyl sulfanyl side chain, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that compounds related to quinazolinones exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

In a study assessing the anticancer potential of various quinazolinone derivatives, the compound demonstrated notable cytotoxic effects against several cancer cell lines, including:

Cell LineGI50_{50} (μM)TGI (μM)LC50_{50} (μM)
MDA-MB-23115.128.793.3
PC-325.977.593.3
OVCAR-421.525.193.3

These results indicate a promising profile for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Quinazolinone derivatives are known to exhibit activity against various bacteria and fungi.

Study Findings

In vitro assays have demonstrated that certain derivatives possess broad-spectrum antimicrobial effects, particularly against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • DNA Interaction : Evidence suggests that quinazolinones can intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial Activity
2-Amino-3-methylquinazolin-4-oneModerateLow
2-(Thioether)-quinazolinone derivativesHighModerate
2-{[(2-aminoethyl)sulfanyl]methyl}-quinazolineHighHigh

The distinct substitution pattern of this compound enhances its biological activity compared to other analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving thiol-alkylation reactions and cyclization. For example, coupling 2-aminoethylthiol with a quinazolinone precursor under basic conditions (e.g., K₂CO₃ in ethanol) is a common approach . Optimization may involve varying solvents (DMSO vs. ethanol), reaction times (22–30 hours), or catalysts (e.g., dimethyl sulfate for methylation steps) . Yield improvements often require monitoring intermediates via HPLC or TLC to isolate pure products.

Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in related quinazolinone derivatives (e.g., mean C–C bond length precision: 0.004 Å) . Complementary techniques include:

  • NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from variations in assay conditions. To reconcile results:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified strains) and control compounds.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (DMSO vs. aqueous buffers).
  • Molecular Modeling : Validate binding modes via docking studies (e.g., AutoDock Vina) to assess target specificity .

Q. How can the environmental fate and degradation pathways of this compound be investigated systematically?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluates:

  • Abiotic Degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions .
  • Biotic Degradation : Microbial metabolism assays using soil or water samples, monitoring metabolites via LC-MS/MS.
  • Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Employ split-plot or factorial designs to isolate variables (e.g., substituent effects on the quinazolinone core). Example design:

FactorLevelsResponse Variable
Substituent (R)-CH₃, -OCH₃, -ClIC₅₀ (enzyme inhibition)
SolventDMSO, ethanol, waterSolubility
Replicate experiments (n=4) and apply ANOVA to identify significant interactions .

Q. How can computational methods enhance the understanding of this compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • LogP : Predict lipophilicity via software like COSMO-RS.
  • pKa : Determine protonation states using Gaussian09 with solvation models.
  • Reactivity : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites . Validate predictions with experimental data (e.g., potentiometric titration for pKa).

Methodological Design & Validation

Q. What statistical approaches are recommended for ensuring reproducibility in synthesis and bioassay studies?

  • Methodological Answer :

  • Synthesis : Report yields as mean ± SD (n=3 replicates) and use RSD thresholds (<5% for purity).
  • Bioassays : Apply Bland-Altman analysis to compare inter-lab variability .
  • Data Sharing : Publish raw spectra/chromatograms in supplementary materials for peer validation .

Q. How should researchers address solvent or counterion disorder observed in crystallographic studies of this compound?

  • Methodological Answer : Refine disordered regions using SQUEEZE (in PLATON) to model electron density. For counterions (e.g., methanol hemisolvate in ), confirm occupancy factors via difference Fourier maps. Report R factors (<0.07) and data-to-parameter ratios (>14:1) to ensure model reliability .

Data Presentation & Compliance

Q. What are the best practices for tabulating and reporting physicochemical data in manuscripts?

  • Methodological Answer : Use standardized tables, e.g.:

PropertyValueMethod
Melting Point215–217°CDSC
Solubility (H₂O)2.1 mg/mLShake-flask method
LogD (pH 7.4)1.8 ± 0.2HPLC (RP-18 column)
Cite IUPAC guidelines for nomenclature and CAS registry numbers (e.g., cross-check with ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.